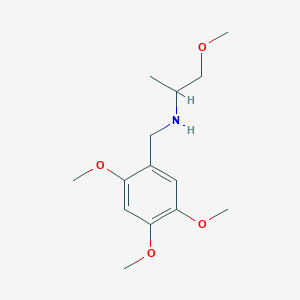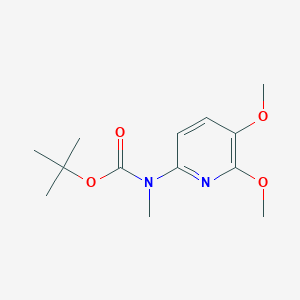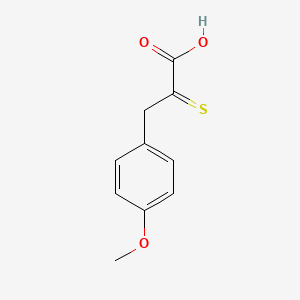
1-methoxy-N-(2,4,5-trimethoxybenzyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-METHOXYPROPAN-2-YL)[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a chemical compound known for its unique structure and properties It is characterized by the presence of methoxy groups attached to both the propan-2-yl and trimethoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHOXYPROPAN-2-YL)[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (1-METHOXYPROPAN-2-YL)[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-METHOXYPROPAN-2-YL)[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-METHOXYPROPAN-2-YL)[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-METHOXYPROPAN-2-YL)[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (1-METHOXYPROPAN-2-YL)[(2-METHYLPHENYL)METHYL]AMINE
- (1-METHOXYPROPAN-2-YL)[(4-METHYLPHENYL)METHYL]AMINE
Uniqueness
(1-METHOXYPROPAN-2-YL)[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-methoxy-N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H23NO4/c1-10(9-16-2)15-8-11-6-13(18-4)14(19-5)7-12(11)17-3/h6-7,10,15H,8-9H2,1-5H3 |
InChI Key |
HOSKYBXXSQYAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12473882.png)

![N-[4-(benzyloxy)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12473899.png)
![N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B12473904.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12473913.png)



![4-methoxy-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12473920.png)
![2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol](/img/structure/B12473924.png)

![1,3-Dioxo-2-(3-{[2-(trifluoromethyl)phenyl]carbamoyl}phenyl)isoindole-5-carboxylic acid](/img/structure/B12473931.png)

![2-[(1H-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid](/img/structure/B12473939.png)
